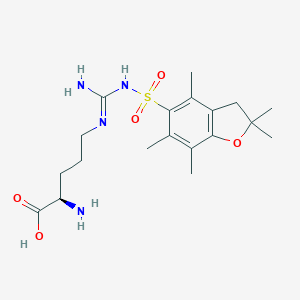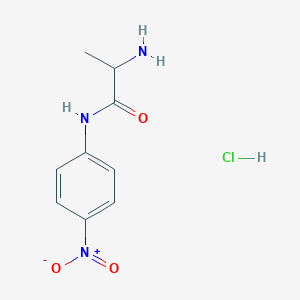
H-Arg(Tos)-OH
概要
説明
H-Arg(Tos)-OH: , also known as Nα-(p-Toluenesulfonyl)-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis and serves as a building block for creating more complex peptide structures. The compound features a toluenesulfonyl (Tos) protecting group attached to the arginine residue, which helps in preventing unwanted side reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg(Tos)-OH typically involves the protection of the arginine amino group with a toluenesulfonyl group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of arginine is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine and p-toluenesulfonyl chloride are reacted in industrial reactors.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and suitability for use in peptide synthesis.
化学反応の分析
Types of Reactions: H-Arg(Tos)-OH undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be replaced by other protecting groups or functional groups under specific conditions.
Deprotection Reactions: The toluenesulfonyl group can be removed using strong acids like trifluoroacetic acid or hydrogen fluoride, yielding free arginine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate can be used to facilitate substitution reactions.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrogen fluoride are commonly used for deprotection.
Major Products:
Substitution Products: Depending on the substituent introduced, various arginine derivatives can be obtained.
Deprotection Products: Free arginine is the major product obtained after deprotection.
科学的研究の応用
H-Arg(Tos)-OH has several applications in scientific research, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medical Research: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based materials and biopolymers.
作用機序
The mechanism of action of H-Arg(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The toluenesulfonyl group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting group can be removed to yield the free peptide.
類似化合物との比較
Nα-(Benzyloxycarbonyl)-L-arginine (Z-Arg-OH): Another protected form of arginine used in peptide synthesis.
Nα-(tert-Butyloxycarbonyl)-L-arginine (Boc-Arg-OH): A commonly used arginine derivative with a tert-butyloxycarbonyl protecting group.
Nα-(Fluorenylmethyloxycarbonyl)-L-arginine (Fmoc-Arg-OH): An arginine derivative with a fluorenylmethyloxycarbonyl protecting group.
Uniqueness: H-Arg(Tos)-OH is unique due to its toluenesulfonyl protecting group, which offers specific advantages in certain peptide synthesis protocols. The choice of protecting group depends on the specific requirements of the synthesis, such as the stability of the protecting group under various reaction conditions and the ease of removal.
特性
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















